molecular formula C7H10O3S B2459966 (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one CAS No. 2413847-57-9

(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one

Numéro de catalogue B2459966
Numéro CAS: 2413847-57-9
Poids moléculaire: 174.21
Clé InChI: YGOSJZYUUINHBR-OLQVQODUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one, also known as CPET, is a cyclic sulfur-containing compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits unique structural features and biological properties that make it a promising candidate for the development of new drugs for various diseases.

Mécanisme D'action

The mechanism of action of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and promote tumor invasion and metastasis. In HIV/AIDS research, this compound has been found to inhibit the activity of reverse transcriptase, an enzyme essential for viral replication. In neurodegenerative disorder research, this compound has been shown to inhibit oxidative stress and neuroinflammation, which are key contributors to disease progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, this compound has been found to induce apoptosis (cell death) in tumor cells, inhibit angiogenesis (formation of new blood vessels), and enhance the immune system response. In HIV/AIDS research, this compound has been shown to reduce viral load, increase CD4+ T cell counts, and improve overall immune function. In neurodegenerative disorder research, this compound has been shown to reduce oxidative stress, inhibit neuroinflammation, and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one is its broad spectrum of activity against various diseases, which makes it a promising candidate for drug development. Another advantage is its relatively low toxicity and good pharmacokinetic properties, which make it suitable for oral administration. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to formulate for clinical use. Another limitation is its potential for off-target effects, which may limit its therapeutic potential in some disease models.

Orientations Futures

There are several future directions for research on (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one, including:
1. Development of new synthetic methods for this compound and its derivatives to improve yield, purity, and solubility.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in preclinical and clinical studies.
3. Identification of new disease targets for this compound and its derivatives, including rare and neglected diseases.
4. Optimization of this compound-based drug formulations for improved efficacy and safety.
5. Exploration of the potential of this compound as a lead compound for drug discovery and development.
6. Investigation of the potential of this compound in combination therapy with other drugs for synergistic effects.
In conclusion, this compound is a promising compound with potential applications in the treatment of various diseases. Its unique structural features and biological properties make it an attractive candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Méthodes De Synthèse

The synthesis of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one can be achieved through a multi-step process involving the reaction of various starting materials. One of the most commonly used methods involves the condensation of 2,5-dimethoxytetrahydrofuran with 2,4-pentanedione in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of oxidation and reduction reactions to yield the final product in good yield and purity.

Applications De Recherche Scientifique

(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been extensively studied for its potential applications in the treatment of various diseases, including cancer, HIV/AIDS, and neurodegenerative disorders. In cancer research, this compound has been shown to exhibit potent antitumor activity through the inhibition of key enzymes involved in tumor growth and metastasis. In HIV/AIDS research, this compound has been found to inhibit viral replication and promote immune system function. In neurodegenerative disorder research, this compound has been shown to possess neuroprotective properties and may be useful in the treatment of Alzheimer's and Parkinson's diseases.

Propriétés

IUPAC Name

(3aS,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c8-7-1-5-3-11(9,10)4-6(5)2-7/h5-6H,1-4H2/t5-,6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOSJZYUUINHBR-OLQVQODUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H]2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2413847-57-9
Record name (3aR,6aS)-hexahydro-1H-2lambda6-cyclopenta[c]thiophene-2,2,5-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.